Fluorescent Brightener 135

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

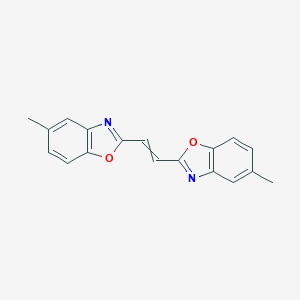

5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRZNAWSCAUDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061426 | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041-00-5 | |

| Record name | Fluorescent Brightener 135 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Fluorophore Mechanism of Fluorescent Brightener 135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Fluorescent Brightener 135 (FBA 135) as a fluorophore. It is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development who may utilize fluorescent molecules in their work.

Introduction to this compound

This compound, chemically known as 2,2'-(1,2-ethenediyl)bis(5-methylbenzoxazole), is a prominent member of the stilbene-based benzoxazole (B165842) class of organic compounds.[1][2] Its molecular structure, characterized by a conjugated system of two benzoxazole rings linked by an ethylene (B1197577) bridge, is the primary determinant of its fluorescent properties.[1][2] The compound is widely recognized for its application in various industries to enhance the whiteness and brightness of materials such as textiles, plastics, and paper.[2] This is achieved by its ability to absorb ultraviolet (UV) radiation and re-emit it as visible blue light, a process known as fluorescence.[2]

The core fluorophore of FBA 135 has the following chemical structure:

-

Chemical Name: 2,2'-(1,2-ethenediyl)bis(5-methylbenzoxazole)

-

CAS Number: 1041-00-5[3]

-

Molecular Formula: C₁₈H₁₄N₂O₂[3]

-

Molecular Weight: 290.32 g/mol [3]

Mechanism of Action as a Fluorophore

The functionality of this compound as a fluorophore is governed by the principles of molecular photophysics, which can be visualized using a Jablonski diagram. The process involves the absorption of a photon, leading to an electronic excitation, followed by the emission of a photon of lower energy (longer wavelength).

Light Absorption and Electronic Excitation

The process begins with the absorption of a photon of UV light by the FBA 135 molecule. The extensive π-conjugated system of the stilbene-benzoxazole structure is responsible for this absorption.[1] The energy from the absorbed photon excites an electron from the highest occupied molecular orbital (HOMO) in the electronic ground state (S₀) to a higher energy level in the lowest unoccupied molecular orbital (LUMO), resulting in an excited singlet state (S₁).[1] This is a rapid process, occurring on the femtosecond timescale.

The trans isomer of FBA 135 exhibits a strong absorption maximum (λmax,abs) at approximately 318 nm, which corresponds to a π→π* electronic transition.[1]

Excited State Relaxation and Fluorescence Emission

Following excitation to the S₁ state, the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. This is a non-radiative process where excess vibrational energy is dissipated as heat to the surrounding solvent molecules.

From the lowest vibrational level of the S₁ state, the molecule can return to the electronic ground state (S₀) through several pathways. The most important of these for FBA 135 is fluorescence, the emission of a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The emission maxima for stilbene-based benzoxazole dyes are typically in the blue region of the visible spectrum, in the range of 435 nm to 471 nm.[4] This emitted blue light is responsible for the whitening and brightening effect of FBA 135.

Non-Radiative Decay Pathways

Fluorescence is not the only de-excitation pathway. Non-radiative processes compete with fluorescence and can reduce the fluorescence quantum yield. For FBA 135, a significant non-radiative pathway is trans-cis photoisomerization around the central ethylene bridge.[1] Upon absorption of UV light, the trans isomer can convert to the cis isomer, which is non-fluorescent or weakly fluorescent.[1] This isomerization provides an efficient channel for the dissipation of the absorbed energy without the emission of light, effectively quenching the fluorescence.[1] Other non-radiative pathways include internal conversion and intersystem crossing to a triplet state.

The Jablonski diagram below illustrates the key photophysical processes for this compound.

Quantitative Photophysical Data

The efficiency of a fluorophore is characterized by several key parameters. For this compound, the following data for the trans isomer has been reported:

| Parameter | Value | Reference |

| Absorption Maximum (λmax,abs) | 318 nm | [1] |

| Molar Absorptivity (ε) | 18,500 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | 0.61 | [1] |

Note: The solvent for the reported quantum yield was not specified in the available literature. This is a critical parameter as the quantum yield can be highly solvent-dependent.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology: UV-Visible and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of FBA 135 in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dimethylformamide). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum: Record the absorption spectrum using a UV-Visible spectrophotometer over a wavelength range of at least 250 nm to 450 nm. The wavelength of maximum absorbance (λmax,abs) is determined from this spectrum.

-

Emission Spectrum: Using a spectrofluorometer, excite the sample at its λmax,abs. Record the fluorescence emission spectrum over a wavelength range from just above the excitation wavelength to approximately 600 nm. The wavelength of maximum emission (λmax,em) is identified from this spectrum.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Methodology: Relative Quantum Yield Measurement

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of FBA 135 (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or 9,10-diphenylanthracene (B110198) in cyclohexane).

-

Sample and Standard Preparation: Prepare a series of solutions of both FBA 135 and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Data Acquisition: Measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity for all solutions of the sample and the standard.

-

Calculation: The quantum yield (Φx) of the sample is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics is required.

-

Sample Preparation: Prepare a dilute solution of FBA 135 in the solvent of interest.

-

Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulses. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

The following diagram illustrates a general experimental workflow for the photophysical characterization of a fluorophore like FBA 135.

Conclusion

This compound functions as an effective fluorophore through the absorption of UV radiation and subsequent emission of blue light. Its photophysical properties are dictated by its stilbene-benzoxazole structure, with fluorescence quantum yield being a key determinant of its brightening efficiency. A significant competing non-radiative process is trans-cis photoisomerization, which leads to fluorescence quenching. A thorough understanding of its mechanism of action, supported by quantitative photophysical data and detailed experimental characterization, is crucial for its application in scientific research and development. Further studies are warranted to fully elucidate the influence of environmental factors, such as solvent polarity and pH, on the fluorescence lifetime and quantum yield of this versatile fluorophore.

References

Solubility Profile of Fluorescent Brightener 135 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fluorescent Brightener 135 (FBA 135), a compound widely utilized for its fluorescent whitening properties. Understanding its solubility in various organic solvents is critical for its effective application in research, development, and manufacturing processes. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for solvent selection.

Core Data: Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 290 µg/L[1] | 20 |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[1] | Not Specified |

| Ethanol | C₂H₅OH | Soluble[1] | Not Specified |

| Benzene | C₆H₆ | Soluble | Not Specified |

| Alcohol Esters | R-CO-OR' | Soluble | Not Specified |

| Ethers | R-O-R' | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble (with heating) | Not Specified |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established analytical techniques for fluorescent compounds.

Gravimetric Method

This is a fundamental and widely used method for determining solubility.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Solvent Addition: Add a known volume of the desired organic solvent to a sealed container (e.g., a screw-cap vial) containing the weighed sample.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used for this purpose.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pore filter (e.g., 0.22 µm PTFE) may be necessary.

-

Solvent Evaporation: Evaporate the solvent from the collected supernatant under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of FBA 135).

-

Mass Determination: Accurately weigh the solid residue remaining after solvent evaporation.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

UV-Visible Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and can provide a more rapid determination of solubility.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of FBA 135 in the solvent as described in the gravimetric method (steps 1-3).

-

Sample Preparation: After equilibration, carefully withdraw a known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and selectivity and is particularly useful for complex mixtures or when high accuracy is required.

Methodology:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of FBA 135 of known concentrations in the chosen organic solvent. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Sample Preparation: After equilibration, filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) and dilute a known volume with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the prepared sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many applications. The following diagram illustrates a logical workflow for this process, taking into account the solubility of this compound.

Caption: Workflow for solvent selection based on solubility.

References

The Allure of the Blue Emitters: A Technical Guide to the Photophysical Characteristics of Benzoxazole Dyes

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole (B165842) dyes, a class of heterocyclic compounds, have garnered significant attention in various scientific and technological fields, particularly in biomedical research and materials science. Their unique photophysical properties, including strong fluorescence, environmental sensitivity, and the ability to undergo Excited State Intramolecular Proton Transfer (ESIPT), make them valuable tools as fluorescent probes, sensors, and components in optoelectronic devices. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of benzoxazole dyes, detailing experimental methodologies for their characterization and presenting key quantitative data for comparative analysis.

Core Photophysical Properties

The photophysical behavior of benzoxazole dyes is governed by their molecular structure, particularly the presence of the benzoxazole core, and is highly influenced by their surrounding environment. Key characteristics include their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

Table 1: Photophysical Data of Selected Benzoxazole Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | Dichloromethane | 335 | 380 (Normal), 530 (Tautomer) | - | - | - | [1][2] |

| Benzoxazole Derivative 1 | Various | 378-390 | - | 18500-35100 | - | - | [3] |

| Benzoxazole Derivative 2 | Various | 385-392 | - | 16700-24100 | - | - | [3] |

| Naphthoxazole Derivative | Various | - | - | - | - | within nanosecond range | [3] |

| Hemicyanine Benzoxazole Dyes | 1-methyl-2-pyrrolidinone | UV-Vis region | ~500-520 | - | - | - | [4] |

| Benzoxazole-1,4-dihydropyridine Dyads | - | UV region | Blue-green region | - | - | - | [5] |

| Diketopyrrolopyrrole-Benzoxazole | Chloroform | 620 | - | - | - | 3.4 | [6][7] |

| Benzoxazolyl-imidazole Conjugate 6a | DMSO | 470 | - | - | - | - | [8][9] |

| Benzoxazolyl-imidazole Conjugate 6b | DMSO | 475 | - | - | - | - | [8][9] |

Note: This table presents a selection of data from the cited literature. The photophysical properties of benzoxazole dyes can vary significantly with substitution and solvent.

A noteworthy characteristic of many 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives is their ability to undergo Excited State Intramolecular Proton Transfer (ESIPT) .[1][2][10][11][12] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzoxazole ring, leading to the formation of a transient keto-tautomer. This tautomer has a distinct, red-shifted fluorescence emission compared to the normal enol form, resulting in a large Stokes shift.[10] This dual emission is highly sensitive to the molecular environment, making these dyes excellent candidates for sensing applications.[3][10]

The photophysical properties of benzoxazole dyes are also significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism .[3][13][14] Generally, an increase in solvent polarity can lead to shifts in the absorption and emission maxima.[3]

Experimental Protocols for Photophysical Characterization

The characterization of the photophysical properties of benzoxazole dyes involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of Benzoxazole Dyes

The synthesis of benzoxazole derivatives often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[13][15][16] A general procedure is as follows:

-

Reaction Setup: A mixture of a 2-aminophenol (B121084) and a substituted benzoic acid is prepared in a suitable solvent, such as ethanol.[15]

-

Catalyst: A catalyst, for instance, ammonium (B1175870) chloride, can be added to facilitate the reaction.[15]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[13][15]

-

Purification: The resulting benzoxazole derivative is then purified using standard techniques like recrystallization or column chromatography.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the absorption and emission properties of the dyes.

-

Sample Preparation: Solutions of the benzoxazole dye are prepared in various solvents of different polarities at a known concentration (typically in the micromolar range).[3][13]

-

Absorption Measurement: The UV-Visible absorption spectrum is recorded using a spectrophotometer. The wavelength of maximum absorption (λ_abs) and the molar absorptivity (ε) are determined.[3]

-

Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its λ_abs, and the emission spectrum is scanned to determine the wavelength of maximum emission (λ_em).[13]

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process. It is often determined relative to a standard of known quantum yield.[17][18]

-

Standard Selection: A fluorescent standard with an emission profile overlapping that of the sample is chosen (e.g., quinine (B1679958) sulfate).[19]

-

Absorbance Matching: The concentration of both the sample and standard solutions are adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Spectra Recording: The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector is used.

-

Data Acquisition: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.[19]

Visualizing Key Processes

To better understand the mechanisms and workflows associated with benzoxazole dyes, the following diagrams are provided.

Caption: The ESIPT process in 2-(2'-hydroxyphenyl)benzoxazole dyes.

Caption: A typical workflow for characterizing benzoxazole dyes.

Applications in Research and Drug Development

The unique photophysical properties of benzoxazole dyes have led to their application in various research areas, including:

-

Fluorescent DNA Probes: Benzoxazole and naphthoxazole derivatives can interact with DNA, leading to an enhancement of their fluorescence, making them promising probes for nucleic acid detection.[3][20] Their interaction modes can include intercalation between base pairs or binding to the grooves of the DNA helix.[3]

-

Biological Imaging: Their high fluorescence quantum yields and photostability make them suitable for cellular imaging applications.[21] For example, they have been used to develop probes for the detection of specific metal ions like Fe³⁺ in living cells.[21]

-

Drug Development: The benzoxazole scaffold is present in a number of biologically active compounds and marketed drugs.[22][23] Their fluorescent properties can be exploited in high-throughput screening assays to identify new drug candidates. The sensitivity of their fluorescence to the local environment can also be used to study drug-target interactions.

Conclusion

Benzoxazole dyes represent a versatile class of fluorophores with tunable and environmentally sensitive photophysical properties. Their strong fluorescence, large Stokes shifts through ESIPT, and solvatochromic behavior make them powerful tools for researchers in chemistry, biology, and materials science. A thorough understanding of their photophysical characteristics, facilitated by the experimental protocols outlined in this guide, is crucial for their effective design and application in areas ranging from fundamental research to the development of new diagnostic and therapeutic agents. The continued exploration of this fascinating class of molecules promises to yield even more innovative applications in the future.

References

- 1. Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biori.periodikos.com.br [biori.periodikos.com.br]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. publications.cuni.cz [publications.cuni.cz]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. [PDF] Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives | Semantic Scholar [semanticscholar.org]

- 11. Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)benzoxazole derivative in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Synthesis, Solvatochromism and Estimation of Ground and Excited State Dipole Moments of Silylated Benzothiazole Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]

- 21. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of Fluorescent Brightener 135

CAS Number: 1041-00-5 Alternative Names: 1,2-Bis(5-methylbenzoxazol-2-yl)ethene, Fluorescent Whitener DT, Uvitex ERN

This technical guide provides a comprehensive overview of the known research applications of Fluorescent Brightener 135, targeting researchers, scientists, and professionals in drug development. While primarily utilized in industrial settings as an optical brightening agent, this document consolidates the available scientific literature on its applications in analytical chemistry and materials science.

Core Physicochemical Properties

This compound is a synthetic organic compound known for its fluorescent properties.[1] It absorbs ultraviolet light and re-emits it in the blue region of the visible spectrum, leading to its widespread use in enhancing the whiteness of textiles, plastics, and paper products.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1041-00-5 | [1] |

| Molecular Formula | C₁₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 290.32 g/mol | [1] |

| Appearance | Light yellow crystal powder | [3] |

| Melting Point | 182-188°C | [3] |

| Maximum Absorption Wavelength | 363 nm | [3] |

| Solubility | Insoluble in water; soluble in DMF, ethanol, benzene, esters, and ethers. | [3][4] |

| Chemical Stability | Stable in acidic (pH 2-3) and alkaline (pH 10) conditions. | [4] |

Research Applications

While its application in fundamental biological research and drug development is not extensively documented, this compound has found utility in specialized areas of analytical chemistry and materials science.

Analytical Chemistry: A Marker in Material Analysis

This compound serves as an analytical standard for the identification and quantification of its presence in various materials.[5] Its detection can be indicative of the material's composition and manufacturing process.

Experimental Protocol: Detection via Mass Spectrometry

Direct analysis of solid samples for the presence of this compound can be achieved using advanced mass spectrometry techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

-

Sample Preparation: For direct surface analysis, no sample preparation is required.[6] For GC-MS analysis of complex matrices like baby bibs, an extraction step is necessary.[7]

-

Instrumentation:

-

Analysis: The mass spectrometer detects the characteristic mass-to-charge ratio of this compound. The resulting mass spectrum is then compared with a reference library, such as the NIST Mass Spectral Library, for positive identification.[7]

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | 1041-00-5 | Benchchem [benchchem.com]

- 3. FLUORESCENT BRIGHTENER PF|this compound|CAS No.1041-00-5 [xcolorpigment.com]

- 4. This compound Optical Brightening Agent PF, CasNo.12224-12-3 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repositorio.ucp.pt [repositorio.ucp.pt]

Navigating High-Temperature Applications: A Technical Guide to the Thermal Stability of Fluorescent Brightener 135

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability of Fluorescent Brightener 135 (FBA 135), a key optical brightening agent for high-temperature applications. Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the thermal properties of FBA 135, outlines detailed experimental protocols for its analysis, and discusses its performance in demanding polymer processing environments.

Core Thermal Properties

This compound, a benzoxazole (B165842) derivative, is renowned for its ability to impart a brilliant whiteness to various materials by absorbing UV light and re-emitting it in the blue region of the visible spectrum.[1] Its efficacy in high-temperature engineering plastics is critically dependent on its thermal stability. The key thermal parameters for FBA 135 are its melting point and decomposition temperature.

Data Presentation: Thermal Properties of FBA 135

A review of available technical data reveals a range for the melting point of this compound, which can be attributed to variations in purity and analytical methodology. The decomposition temperature is consistently reported to be above 220°C, indicating its suitability for many high-temperature processes.

| Thermal Property | Reported Value (°C) |

| Melting Point | 183 - 184[2] |

| Decomposition Temperature | > 220 |

It is important to note that prolonged exposure to temperatures exceeding 200°C may induce isomerization, which can affect the fluorescence efficiency of the brightener.

High-Temperature Applications and Performance

This compound is widely used in a variety of thermoplastics that are processed at elevated temperatures. Its compatibility and stability in these polymers are crucial for achieving the desired optical effects without degradation.

Common high-temperature applications include:

-

Polyester (PET, PBT): Used in both virgin and recycled PET resins for applications such as fibers, films, and packaging.[3]

-

Polycarbonate (PC): Demonstrates excellent compatibility and resistance to the high processing heat of polycarbonate.[3]

-

Polyamide (PA6, PA66): Suitable for nylon fibers and engineering plastics, maintaining stability at typical nylon processing temperatures.[3]

-

Other Engineering Plastics: Utilized in ABS, PS, and PP to enhance whiteness and brightness.[3]

The selection of an appropriate optical brightener is critical, as some alternatives like OB-1, while having a higher melting point, may exhibit poor weather resistance and a tendency to migrate in certain applications.[4] The choice of brightener should always be aligned with the specific processing conditions and end-use requirements of the plastic product.[5]

Experimental Protocols for Thermal Analysis

To ensure the suitability of this compound for a specific high-temperature application, rigorous thermal analysis is essential. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and overall thermal stability of FBA 135.

Representative TGA Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, providing a quantitative measure of the material's thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the standard method for determining the melting point and other phase transitions of FBA 135.

Representative DSC Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 50°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 250°C).

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition.

Visualizing the Assessment Workflow

The logical process for evaluating the thermal stability of this compound for a specific high-temperature application can be visualized as follows:

Workflow for Thermal Stability Assessment of FBA 135.

Conclusion

This compound exhibits robust thermal stability, making it a suitable candidate for a wide array of high-temperature polymer applications. Its performance is underpinned by a melting point in the range of 183-184°C and a decomposition temperature exceeding 220°C.[2] The selection and successful implementation of FBA 135 in high-temperature processes necessitate a thorough understanding of its thermal properties, which can be reliably characterized using standard thermal analysis techniques such as TGA and DSC. This guide provides the foundational knowledge and experimental framework for researchers and professionals to confidently evaluate and utilize this compound in demanding applications.

References

- 1. specialchem.com [specialchem.com]

- 2. echemi.com [echemi.com]

- 3. Optical brightener agent OB-1 TDS - Raytop Chemical [raytopoba.com]

- 4. A Complete Guide to Optical Brightener OB-1: Advantages, Limitations, and Application Insights - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 5. The properties that fluorescent whitening agents should have - Knowledge - Hubei Hongxin Chemical Co., Ltd [hongxinchemical.com]

Unveiling the Dynamics of Fluorescence: A Technical Guide to the Fluorescence Lifetime of Fluorescent Brightener 135

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties

Fluorescent Brightener 135, chemically known as 2,2'-(1,2-ethenediyl)bis(5-methylbenzoxazole), belongs to the class of stilbene-based benzoxazole (B165842) dyes.[1][2][3] These compounds are renowned for their high fluorescence quantum yields and are extensively used as optical brightening agents in various industries.[4] The fluorescence arises from the π-conjugated system of the stilbene (B7821643) core coupled with the benzoxazole moieties.

While the precise fluorescence lifetime of this compound is not documented, data from structurally similar compounds, such as 4,4′-bis(2-benzoxazolyl)stilbene (BBS), provides valuable insights. The trans isomer of these molecules typically exhibits a high fluorescence quantum yield, suggesting a fluorescence lifetime in the nanosecond range. For instance, the trans isomer of 1,2-bis(5-methylbenzoxazol-2-yl)ethene has a fluorescence quantum yield of 0.61, whereas its cis counterpart shows significantly quenched fluorescence with a quantum yield of only 0.02.[5] This stark difference underscores the conformational sensitivity of the fluorescence properties.

Table 1: Photophysical Data of Structurally Similar Stilbene-Based Benzoxazole Dyes

| Compound | Chemical Structure | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) |

| 4,4′-bis(2-benzoxazolyl)stilbene (BBS) | C₂₂H₁₄N₂O₂ | ~350 | ~420 | ≥ 0.88[6] |

| 1,2-bis(5-methylbenzoxazol-2-yl)ethene (trans) | C₁₈H₁₄N₂O₂ | 318 | - | 0.61[5] |

| 1,2-bis(5-methylbenzoxazol-2-yl)ethene (cis) | C₁₈H₁₄N₂O₂ | 332 | - | 0.02[5] |

Experimental Protocol: Measuring Fluorescence Lifetime

The most common and accurate method for determining the fluorescence lifetime of compounds like this compound is Time-Correlated Single Photon Counting (TCSPC).[7][8] This technique measures the temporal decay of fluorescence intensity following excitation by a short pulse of light.

Sample Preparation

-

Dissolution: Prepare a dilute solution of this compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, methanol). The concentration should be low enough to avoid aggregation and inner filter effects.

-

Degassing: To minimize quenching by molecular oxygen, the solution should be thoroughly degassed by bubbling with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles.

TCSPC Measurement Workflow

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Data Analysis

The collected data is a histogram of photon arrival times, representing the fluorescence decay curve. This curve is then fitted to an exponential decay model to extract the fluorescence lifetime (τ). For a single fluorescent species in a homogeneous environment, the decay is typically mono-exponential.

Factors Influencing Fluorescence Lifetime

The fluorescence lifetime of this compound is not an immutable constant but is sensitive to its molecular environment. Understanding these factors is crucial for accurate interpretation of experimental data.

-

Solvent Polarity and Viscosity: The polarity of the solvent can affect the energy levels of the excited state, thereby influencing the rates of radiative and non-radiative decay. Increased solvent viscosity can restrict molecular motion, potentially reducing non-radiative decay pathways and leading to a longer lifetime.

-

Temperature: Generally, an increase in temperature leads to a decrease in fluorescence lifetime due to the enhancement of non-radiative decay processes.

-

Quenchers: The presence of quenching agents, such as molecular oxygen or heavy atoms, can significantly shorten the fluorescence lifetime by providing alternative de-excitation pathways.

-

Concentration: At high concentrations, self-quenching or aggregation can occur, leading to a decrease in the measured fluorescence lifetime.[9]

-

pH: The pH of the solution can influence the protonation state of the fluorophore, which may alter its electronic structure and, consequently, its fluorescence lifetime.

Caption: Factors influencing the fluorescence lifetime of this compound.

Applications in Drug Development and Research

The sensitivity of fluorescence lifetime to the local environment makes it a powerful tool in biological and pharmaceutical research. While this compound is primarily an industrial chemical, its core structure is representative of fluorescent probes that can be utilized in these fields.

-

Cellular Imaging: Fluorescence Lifetime Imaging Microscopy (FLIM) can provide contrast based on the lifetime of a fluorophore rather than its intensity. This is advantageous as lifetime is generally independent of probe concentration. By conjugating a molecule with a similar chromophore to a drug or a targeting ligand, one could potentially map changes in the cellular microenvironment, such as viscosity or ion concentration.

-

Drug Delivery and Release: Fluorescent probes can be incorporated into drug delivery systems to monitor their integrity and the release of the therapeutic agent.[10][11][12] A change in the fluorescence lifetime of the probe could indicate the release of the drug from its carrier, providing real-time information on the drug release kinetics within a cellular environment.

Caption: Monitoring drug release via fluorescence lifetime changes.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1041-00-5 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Fluorescent Brightener-PF (this compound) CAS No.: 1041-00-5 Producer [pigment-dye.com]

- 5. Buy Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- (EVT-1186255) | 12224-12-3 [evitachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. horiba.com [horiba.com]

- 9. mdpi.com [mdpi.com]

- 10. Fluorescence imaging: applications in drug delivery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Fluorescent probes offer fuller view of drug delivery in cells | EurekAlert! [eurekalert.org]

Safety and Handling of Fluorescent Brightener 135: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for Fluorescent Brightener 135 (CAS 1041-00-5) in a laboratory setting. Adherence to these guidelines is crucial to ensure a safe working environment and to minimize potential health risks associated with this chemical.

Hazard Identification and Classification

This compound is a complex organic compound used to enhance the whiteness of materials. While specific toxicological data is limited, the available information indicates the following hazards:

-

Harmful if swallowed: May cause adverse health effects if ingested.

-

Skin Irritation: Can cause redness, itching, and inflammation upon contact with the skin.[1]

-

Serious Eye Irritation: May cause significant irritation, redness, and discomfort to the eyes.[1]

-

Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Exposure Controls and Personal Protection

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A laboratory fume hood is highly recommended, especially when handling the powder or creating solutions, to minimize the inhalation of dust or vapors.

-

Enclosure: For procedures that may generate significant amounts of dust, consider using a glove box or other enclosed systems.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this chemical.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to prevent eye contact. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use. |

| Skin Protection | A lab coat or chemical-resistant apron should be worn to protect the skin from accidental splashes or spills. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and maintaining the integrity of the chemical.

Handling

-

Avoid generating dust. Use non-sparking tools for handling the solid material.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly labeled with the chemical's identity and associated hazards.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical advice. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent or detergent and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material using a method that minimizes dust generation (e.g., HEPA-filtered vacuum). Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological and Physical Properties

| Property | Value |

| Chemical Formula | C₁₈H₁₄N₂O₂ |

| Molecular Weight | 290.32 g/mol |

| Appearance | Solid powder |

| Solubility | Insoluble in water; soluble in some organic solvents.[2] |

| Occupational Exposure Limit (OEL) | No specific OEL established. A nuisance dust limit of 10 mg/m³ (8-hr TWA) is a recommended guideline.[3] |

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard Laboratory Workflow for this compound.

Logical Relationship of Safety Precautions

The following diagram illustrates the logical hierarchy of safety measures when working with this compound.

References

Methodological & Application

Application Notes and Protocols for Fluorescent Brightener 135 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 135 (FB 135) is a stilbene-derivative optical brightening agent, primarily utilized in the textile and polymer industries. Its inherent fluorescence upon binding to certain polysaccharides makes it a candidate for application in fluorescence microscopy for the visualization of biological structures. These notes provide a comprehensive protocol for the use of this compound as a fluorescent stain for biological specimens, particularly for the detection of cellulose (B213188) and chitin (B13524).

Principle of Action: this compound is a non-specific fluorochrome that exhibits low fluorescence in solution but becomes highly fluorescent upon binding to β-glycosidically linked polysaccharides, such as cellulose in plant cell walls and chitin in fungal cell walls. It absorbs ultraviolet (UV) light and emits visible blue light, enabling the visualization of these structures with high contrast.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1041-00-5 | [1] |

| Molecular Formula | C₁₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 290.32 g/mol | [1] |

| Appearance | Light yellow crystalline powder | [2] |

| Melting Point | 182-188 °C | [3] |

| Solubility | Insoluble in water; Soluble in Dimethylformamide (DMF) and ethanol. | [3] |

| Maximum Absorption (λmax) | 363 nm | [4] |

| Emission | Reddish-blue fluorescence | [4] |

Experimental Protocols

Required Materials

-

This compound (CAS 1041-00-5)

-

Dimethylformamide (DMF) or Ethanol

-

10% (w/v) Potassium Hydroxide (KOH) solution (optional, for clearing)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microscope slides and coverslips

-

Pipettes and tips

-

Fluorescence microscope with a suitable filter set (e.g., DAPI or equivalent)

Preparation of Staining Solution

Stock Solution (1 mg/mL):

-

Weigh 10 mg of this compound powder.

-

Dissolve in 10 mL of DMF or absolute ethanol.

-

Store the stock solution in a dark, airtight container at 4°C. This solution should be stable for several months.

Working Solution (10 µg/mL):

-

Dilute the stock solution 1:100 in PBS (pH 7.4). For example, add 100 µL of the 1 mg/mL stock solution to 9.9 mL of PBS.

-

Prepare the working solution fresh before each use. The final concentration may need to be optimized depending on the sample type and thickness (a starting range of 5-50 µg/mL is recommended).

Staining Protocol for Fungal Samples (e.g., Yeast, Molds)

-

Sample Preparation:

-

For yeast cultures, centrifuge the cell suspension and wash the pellet with PBS.

-

For molds, gently tease a small portion of the mycelium from the culture using a needle and place it in a drop of PBS on a microscope slide.

-

-

Clearing (Optional): Add one drop of 10% KOH to the sample on the slide and let it sit for 1-5 minutes to digest cellular debris, making the fungal elements more visible.

-

Staining: Add one drop of the this compound working solution to the sample.

-

Incubation: Cover the sample with a coverslip and incubate for 1-10 minutes at room temperature in the dark.

-

Imaging: Observe the specimen under a fluorescence microscope using a UV excitation filter.

Staining Protocol for Plant Tissues

-

Sample Preparation:

-

Prepare thin sections of the plant tissue (e.g., root, stem, leaf) using a microtome or by hand.

-

Place the section in a drop of water or PBS on a microscope slide.

-

-

Staining: Add a drop of the this compound working solution to the tissue section.

-

Incubation: Cover with a coverslip and allow the stain to penetrate the tissue for 5-15 minutes at room temperature in the dark.

-

Washing (Optional): To reduce background fluorescence, gently wash the sample by adding a drop of PBS to one edge of the coverslip and drawing it through with absorbent paper at the opposite edge.

-

Imaging: Mount in a fresh drop of PBS or a suitable mounting medium and observe under a fluorescence microscope with UV excitation.

Microscopy and Imaging

| Parameter | Recommended Setting |

| Excitation Wavelength | ~360-380 nm |

| Emission Wavelength | ~420-480 nm (Blue) |

| Recommended Filter Set | A standard DAPI filter set (e.g., Excitation: 375/28x, Dichroic: 415DC, Emission: 460/50m) is a suitable starting point.[5] |

| Objective Lens | Use appropriate magnification for the sample (e.g., 20x, 40x, or 63x). |

Expected Results: Structures rich in cellulose or chitin, such as plant cell walls and fungal hyphae, will exhibit bright blue fluorescence against a dark background.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and organic solvents.

-

Work in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Visualizations

Caption: Experimental workflow for staining biological samples with this compound.

Caption: Mechanism of fluorescence for this compound.

References

Application Notes and Protocols: Fluorescent Brightener 135 for DNA Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 135 (FB-135), a stilbene-benzoxazole derivative, is a commercially available fluorescent compound traditionally used as a whitening agent in textiles and plastics. Its chemical structure, featuring planar aromatic rings, suggests a potential for intercalation or groove binding with double-stranded DNA (dsDNA). This document provides detailed, albeit hypothetical, application notes and protocols for the use of this compound as a fluorescent probe for DNA visualization. The presented methodologies are based on the known photophysical properties of FB-135 and the documented behavior of structurally similar compounds that have been investigated as DNA probes. It is crucial to note that these protocols serve as a starting point and will require optimization for specific experimental conditions and applications.

Principle of Action

This compound is a non-ionic, hydrophobic molecule. It is hypothesized that upon binding to DNA, likely through intercalation between base pairs or binding within the minor groove, the molecule's conformation becomes more rigid and it is shielded from the aqueous environment. This restriction of intramolecular motion and reduced non-radiative decay pathways is expected to lead to a significant enhancement of its fluorescence quantum yield, making it a "light-up" probe for DNA. The interaction is likely driven by a combination of hydrophobic and van der Waals forces.

Application Notes and Protocols for Staining Fungal Cell Walls with Fluorescent Brightener 135

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 135 (FB135), a non-ionic benzoxazole (B165842) derivative, is a highly effective fluorescent dye for the visualization of fungal cell walls. Its strong affinity for chitin (B13524) and cellulose (B213188), key components of the fungal cell wall, results in bright blue fluorescence under ultraviolet (UV) excitation.[1][2] This property makes it an invaluable tool for various applications in mycology, including morphological studies, diagnostic microbiology, and high-throughput screening for novel antifungal agents. FB135's chemical stability in both acidic and alkaline conditions further enhances its utility in diverse experimental settings.[1][3]

The mechanism of action involves the non-covalent binding of FB135 to the β-1,4-glycosidic linkages within chitin and cellulose polymers.[4] This interaction is thought to interfere with the normal assembly of nascent chitin chains by competing for hydrogen bonding sites, which can disrupt cell wall integrity and inhibit fungal growth at higher concentrations.[5] This dual functionality as both a staining agent and a potential antifungal compound makes it a subject of interest in drug development.

These application notes provide detailed protocols for the preparation and use of this compound for staining fungal cell walls, as well as its application in high-throughput screening assays for antifungal drug discovery.

Data Presentation

Table 1: Properties and Recommended Conditions for this compound

| Parameter | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 1041-00-5 | [1] |

| Molecular Formula | C₁₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 290.32 g/mol | [6] |

| Appearance | Light yellow crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in DMF, ethanol (B145695), benzene, ethers | [1][3] |

| Maximum Absorption Wavelength (λmax) | ~363 nm | [1] |

| Emission Wavelength | Bright reddish-blue fluorescence | [1] |

| Recommended Staining Concentration | 0.1 - 1.0 mg/mL (starting point) | Inferred from[4][7] |

| Recommended Excitation Wavelength | 340 - 380 nm | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

Materials:

-

This compound powder (CAS 1041-00-5)

-

Dimethylformamide (DMF) or Ethanol (95-100%)

-

10% Potassium Hydroxide (KOH) solution (optional, for clearing)

-

Distilled water

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a Stock Solution (10 mg/mL):

-

Weigh 10 mg of this compound powder and place it in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of DMF or ethanol to the tube.

-

Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

-

Note: Due to the insolubility of FB135 in water, a stock solution in an organic solvent is necessary.[1][3]

-

-

Prepare a Working Solution (e.g., 0.5 mg/mL):

-

Dilute the 10 mg/mL stock solution to the desired working concentration. For a 0.5 mg/mL working solution, mix 50 µL of the stock solution with 950 µL of 10% KOH or distilled water, depending on the application.

-

Vortex the working solution before each use.

-

Note: For specimens requiring clearing of host cellular debris, preparing the working solution in 10% KOH is recommended.[7] For staining pure fungal cultures, distilled water can be used as the diluent.

-

Protocol 2: Staining of Fungal Filaments or Yeast Cells

Materials:

-

Fungal culture (liquid or solid)

-

Microscope slides and coverslips

-

Pipettes

-

This compound working solution (from Protocol 1)

-

Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm)[2]

Procedure:

-

Sample Preparation:

-

From Liquid Culture: Place one drop of the fungal suspension directly onto a clean microscope slide.

-

From Solid Culture: Use a sterile loop or needle to pick a small amount of fungal mycelium or yeast colony and suspend it in a drop of distilled water or 10% KOH on a microscope slide. Tease the mycelium apart with the needle to ensure a thin preparation.

-

-

Staining:

-

Add one drop of the this compound working solution to the fungal preparation on the slide.

-

Gently mix with the pipette tip.

-

-

Incubation:

-

Place a coverslip over the stained specimen, avoiding air bubbles.

-

Allow the stain to incubate for 1-5 minutes at room temperature.[7]

-

-

Visualization:

-

Observe the slide under a fluorescence microscope using a UV excitation filter (e.g., DAPI filter set).

-

Fungal cell walls will fluoresce a bright blue color against a dark background.

-

Protocol 3: High-Throughput Screening (HTS) for Antifungal Compounds

This protocol outlines a general workflow for a fluorescence-based HTS assay to identify compounds that inhibit fungal growth, using FB135 as an endpoint stain.

Materials:

-

Fungal inoculum (e.g., spore suspension or yeast culture)

-

Appropriate liquid growth medium (e.g., RPMI, YPD)

-

96-well or 384-well clear-bottom microplates

-

Compound library (dissolved in a suitable solvent like DMSO)

-

This compound working solution

-

Microplate reader with fluorescence detection capabilities (bottom-reading)

Procedure:

-

Assay Plate Preparation:

-

Dispense the fungal inoculum, diluted in growth medium, into the wells of the microplate.

-

Add the test compounds from the library to the wells at the desired final concentrations. Include appropriate controls:

-

Negative Control: Fungal inoculum with solvent (e.g., DMSO) only (represents maximal growth).

-

Positive Control: Fungal inoculum with a known antifungal agent (represents minimal growth).

-

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the specific fungus for a predetermined period (e.g., 24-48 hours).

-

-

Staining:

-

After the incubation period, add a small volume of the this compound working solution to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for staining of the fungal biomass.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity of each well using a microplate reader with the appropriate filter set (Excitation: ~360 nm, Emission: ~440 nm). The reader should be set to bottom-reading mode to measure the fluorescence of the fungal biomass at the bottom of the wells.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each compound relative to the controls.

-

Hits are typically identified as compounds that cause a significant reduction in fluorescence intensity compared to the negative control.

-

Visualizations

References

- 1. FLUORESCENT BRIGHTENER PF|this compound|CAS No.1041-00-5 [xcolorpigment.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Fluorescent Brightener 135 in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 135 is a highly effective fluorescent whitening agent that absorbs ultraviolet radiation and emits blue light, leading to a brighter appearance of the stained material.[1] While traditionally used in the textile and polymer industries, its ability to bind to polysaccharides like chitin (B13524) and cellulose (B213188) makes it a valuable tool for biological staining, particularly for visualizing fungal and plant cell walls. This document provides detailed protocols for the preparation of this compound stock solutions and their application in biological staining procedures.

Physicochemical and Spectral Properties

This compound is a non-ionic, neutral compound with good dispersibility.[2] It is insoluble in water but exhibits solubility in organic solvents such as dimethylformamide (DMF) and ethanol.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₄N₂O₂ | [3][4] |

| Molecular Weight | 290.32 g/mol | [3] |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 182-184 °C | [2] |

| Maximum Absorption Wavelength | ~374 nm | [1] |

| Maximum Fluorescence Emission Wavelength | ~434 nm | [1] |

| Solubility | Insoluble in water; Soluble in DMF and ethanol | [2] |

Applications in Biological Research

The strong affinity of this compound for chitin and cellulose allows for its use in various biological applications:

-

Mycology: Visualization of fungal hyphae, spores, and yeasts in clinical and environmental samples.

-

Plant Biology: Staining of plant cell walls to study cell morphology and development.

-

Drug Development: Screening for antifungal compounds that inhibit cell wall synthesis.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), spectroscopy or molecular biology grade

-

Sterile, light-blocking microcentrifuge tubes or vials

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Weigh out 1 mg of this compound powder and place it in a sterile, light-blocking microcentrifuge tube.

-

Add 1 mL of high-quality DMSO to the tube.

-

Vortex the solution vigorously for 5-10 minutes, or until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Storage and Stability:

When stored properly at -20°C in a light-protected, airtight container, the stock solution is expected to be stable for several months.[5] Avoid repeated freeze-thaw cycles. For optimal performance, it is recommended to prepare fresh working solutions from the stock solution for each experiment.

Protocol 2: Staining of Fungal Filaments

This protocol provides a general procedure for staining fungal hyphae for fluorescence microscopy.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fungal culture or specimen

-

Microscope slides and coverslips

-

10% Potassium Hydroxide (KOH) solution (optional, for clearing)

-

Fluorescence microscope with a DAPI filter set (or equivalent UV excitation)

Procedure:

-

Prepare the Working Solution: Dilute the 1 mg/mL stock solution 1:100 in PBS to a final concentration of 10 µg/mL (0.001%). For a 1 mL working solution, add 10 µL of the stock solution to 990 µL of PBS. Vortex briefly to mix. Note: The optimal concentration may vary depending on the sample and should be determined empirically.

-

Sample Preparation:

-

For liquid cultures, centrifuge the cells and wash them once with PBS. Resuspend the pellet in a small volume of PBS.

-

Place a small amount of the fungal specimen on a clean microscope slide.

-

(Optional) For dense specimens, add a drop of 10% KOH to clear the surrounding material before adding the stain.

-

-

Staining: Add one drop of the this compound working solution to the specimen on the slide.

-

Incubation: Gently mix the stain with the specimen and place a coverslip over it. Incubate for 1-5 minutes at room temperature, protected from light.

-

Visualization: Observe the specimen under a fluorescence microscope using a UV excitation filter (around 340-380 nm). Fungal cell walls will exhibit a bright blue fluorescence.[6]

Data Summary

| Parameter | Recommended Value |

| Stock Solution Concentration | 1 mg/mL in DMSO |

| Working Solution Concentration | 1-10 µg/mL (0.0001% - 0.001%) in PBS |

| Incubation Time | 1-5 minutes |

| Excitation Wavelength | ~340-380 nm |

| Emission Wavelength | ~434 nm (blue) |

Experimental Workflow

References

Application Notes and Protocols: Incorporating Fluorescent Brightener 135 into Hydrogels for Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent hydrogels have emerged as powerful tools in biomedical research, offering unique advantages for applications such as bioimaging, drug delivery, and tissue engineering.[1][2] These three-dimensional polymer networks can be loaded with fluorescent probes to enable real-time, non-invasive monitoring of biological processes.[3][4] This document provides a detailed guide for incorporating Fluorescent Brightener 135, a robust fluorophore, into a hydrogel matrix for imaging applications.

This compound is an optical brightening agent with strong blue fluorescence under ultraviolet (UV) light.[5][6] While traditionally used in the textile and plastics industries, its stable fluorescence and chemical properties make it a candidate for inclusion in hydrogel-based imaging systems.[7][8] This protocol will detail a method for the physical entrapment of the hydrophobic this compound within a polyacrylamide hydrogel, a widely used and well-characterized hydrogel system. The subsequent sections will cover the characterization of the fluorescent hydrogel and a protocol for its use in fluorescence microscopy.

Properties of this compound

A summary of the key properties of this compound relevant to its use as a fluorescent probe is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C18H14N2O2 | [7] |

| Molecular Weight | 290.32 g/mol | [9] |

| Appearance | Light yellow crystalline powder | [8] |

| Melting Point | 182-188 °C | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol (B145695), DMF) | [5][6] |

| Maximum Absorption Wavelength | 363-374 nm | [8][10] |

| Fluorescence Emission | Reddish-blue fluorescence | [8] |

Experimental Protocols

Preparation of this compound-Loaded Polyacrylamide Hydrogels

This protocol describes the synthesis of a polyacrylamide hydrogel containing physically entrapped this compound.

Materials:

-

Acrylamide (B121943) (40% w/v solution)

-

N,N'-methylenebis(acrylamide) (2% w/v solution)

-

Ammonium persulfate (APS) (10% w/v in deionized water, freshly prepared)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

This compound

-

Ethanol

-

Deionized water

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the this compound Stock Solution: Dissolve this compound in ethanol to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

Prepare the Hydrogel Precursor Solution: In a microcentrifuge tube, combine the following, vortexing after the addition of each component:

-

450 µL deionized water

-

150 µL 40% acrylamide solution

-

75 µL 2% N,N'-methylenebis(acrylamide) solution

-

10 µL of the 1 mg/mL this compound stock solution

-

-

Initiate Polymerization:

-

Add 8 µL of 10% APS solution to the precursor solution and vortex briefly.